Ethane-1,2-diylbis(phenylphosphinic acid) (CAS 1089-77-6), widely designated in research as Compound 407 (c407), is a highly specialized, structurally rigid bis-phosphinic acid derivative. While generic bis-phosphinic acids are often utilized in metal chelation or flame retardancy, this specific ethane-bridged diphenyl compound is primarily procured as a potent pharmacological chaperone and reference corrector for misfolded proteins. Its precise molecular geometry allows it to act as a structural surrogate for missing amino acid residues—specifically occupying the p.Phe508 and p.Phe1068 cavities at the NBD1:ICL4 interface of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) [1]. For laboratory procurement, it serves as a critical baseline standard in patch-clamp assays, high-throughput synergistic screening, and as a synthetic precursor for next-generation folding correctors [2].
Substituting this specific compound with monomeric phenylphosphinic acid or homologous bis-phosphinic acids featuring varying linker lengths (e.g., methylene or benzyl bridges) results in a complete loss of targeted binding affinity. The exact ethane-1,2-diyl bridge is strictly required to span the precise distance between basic amino acids (R560, K564) while enabling simultaneous π–π stacking with aromatic residues (Y563, W496) [1]. Furthermore, standard clinical correctors such as lumacaftor (VX-809) operate via distinct allosteric mechanisms and cannot substitute for c407's direct structural stabilization of the NBD1 domain. Consequently, c407 must be procured specifically for assays requiring direct interface stabilization or when evaluating synergistic, multi-mechanistic corrector combinations[2].
In standardized whole-cell patch-clamp assays, Ethane-1,2-diylbis(phenylphosphinic acid) demonstrates potent, dose-dependent functional restoration of misfolded CFTR proteins. When applied at a 10 µM concentration, the compound recovered up to 54% of wild-type CFTR chloride current activity, significantly outperforming the 1 µM baseline [1].
| Evidence Dimension | CFTR chloride current recovery (In Vitro) |
| Target Compound Data | 54% recovery of wild-type activity (at 10 µM) |
| Comparator Or Baseline | 1 µM dosage baseline (lower recovery) / Untreated mutant cells (near 0%) |
| Quantified Difference | 54% absolute recovery of wild-type function at optimal concentration |
| Conditions | HeLa cells stably expressing F508del CFTR; whole-cell patch clamp at -60 mV |
Provides a highly reproducible, quantitative benchmark for laboratories requiring a reliable positive control in protein folding and ion channel assays.
The rigid ethane-1,2-diylbis(phenylphosphinic acid) core serves as an optimal synthetic scaffold for developing advanced correctors. By utilizing c407 as a precursor and extending it with a 4-fluoro-phenoxy substituent to create the 'G1' analog, researchers achieved a mean of 19% (and up to 45%) CFTR activity recovery in primary cells when combined with VX-809, proving the core structure's essential role in structure-based optimization [1].
| Evidence Dimension | Synthetic optimization potential (Activity in primary cells) |
| Target Compound Data | c407 core structure (baseline activity in primary cells) |
| Comparator Or Baseline | G1 analog (c407 core + 4-fluoro-phenoxy extension) |
| Quantified Difference | Optimization yielded up to 45% maximum CFTR activity recovery in combination therapy |
| Conditions | Primary nasal cells of F508del homozygous patients; combination with VX-809 |
Confirms the compound's value as a foundational chemical building block for synthesizing proprietary, highly active interface-stabilizing derivatives.
For laboratories transitioning from in vitro screening to animal models, c407 exhibits excellent in vivo stability and bioavailability. Continuous systemic administration via the abdominal route over a one-month period restored CFTR-dependent chloride ion flow to 93% of normal reference levels, compared to 47% via subcutaneous routes, with no observed organ toxicity or weight loss [1].
| Evidence Dimension | In vivo chloride transport restoration |
| Target Compound Data | 93% of normal reference levels (abdominal route) |
| Comparator Or Baseline | 47% of normal reference levels (subcutaneous route) / Untreated baseline |
| Quantified Difference | 46% higher efficacy via abdominal vs. subcutaneous delivery |
| Conditions | F508del mice model; continuous treatment for ~1 month |
Ensures researchers that the compound possesses the necessary solubility, tolerability, and pharmacokinetic stability for long-term in vivo experimental workflows.
The procurement of the exact ethane-1,2-diyl linker (CAS 1089-77-6) is validated by structure-activity relationship studies comparing it against analogs with varying alkyl chain lengths (A1-A4) or benzyl moieties (B1). The specific ethane bridge of c407 uniquely matches the spatial requirements of the missing p.Phe508 cavity, making it the most active compound in the series for stabilizing the NBD1:ICL4 interface [1].
| Evidence Dimension | Binding site spatial compatibility |
| Target Compound Data | Ethane-1,2-diyl linker (optimal fit for p.Phe508 cavity) |
| Comparator Or Baseline | Methylene, propyl, butyl, or benzyl linkers (Analogs A1-A4, B1) |
| Quantified Difference | Ethane linker identified as the 'most active' configuration for interface stabilization |
| Conditions | Molecular docking, dynamics simulations, and nucleophilic substitution synthesis |
Dictates that buyers cannot substitute cheaper or more common bis-phosphinic acid homologs without sacrificing critical target-binding efficacy.
Due to its ability to recover up to 54% of wild-type chloride current activity in vitro, c407 is heavily utilized as a reliable positive control and reference standard in electrophysiological workflows evaluating mutant channel function[1].
The compound's rigid bis-phosphinic acid core makes it an ideal chemical precursor for structure-based drug design, allowing chemists to synthesize extended derivatives (such as the G1 analog) that target complex protein-protein interfaces [1].
Because it operates via a distinct spatial-filling mechanism compared to standard allosteric correctors like lumacaftor, c407 is procured for high-throughput combination screening to identify additive or synergistic therapeutic effects [2].
Demonstrated to restore chloride flow to 93% of normal levels via abdominal administration without toxicity, this compound is highly suited for long-term in vivo studies requiring stable, systemically bioavailable correctors [2].